2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
Overview
Description
“2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid” is a phenolic derivative that inhibits the activity of the cholesterol ester transfer protein (CETP). It has been shown to inhibit viral replication and to protect against lipid peroxidation in fetal bovine serum .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group, a phenyl group, a pyrrolo[2,3-b]pyridin-3-yl group, and a benzoic acid group . The InChI code for this compound is 1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 382.46 . It appears as a white to beige powder and is soluble in DMSO at a concentration of 20 mg/mL .Scientific Research Applications
Synthesis of Pyrrolopyridines
Research has demonstrated methods for synthesizing pyrrolopyridine derivatives, which are valuable for their diverse applications in medicinal chemistry and material science. For instance, the reaction of β-(lithiomethyl)azines with nitriles has been shown to yield 2-phenyl[1H]-pyrrolo[2,3-b]pyridines through deprotonation followed by cyclization processes (Davis, Wakefield, & Wardell, 1992). This method could potentially be applied to synthesize derivatives of the compound , providing a basis for exploring its scientific applications.
C–H Activation
The compound's pyridine moiety may be involved in C–H activation processes. A study on pyridine-based templates demonstrated their utility in directing meta-C–H activation, a significant reaction in organic synthesis that facilitates the functionalization of molecules (Chu et al., 2015). Such mechanisms could be relevant when considering the functionalization or modification of the compound for specific research purposes.
Coordination Chemistry
Compounds containing pyridine and benzoic acid moieties often play a crucial role in coordination chemistry. Their ability to act as ligands for metal ions can lead to the formation of complex structures with varied applications, from catalysis to material science. For example, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized and structurally investigated, highlighting the potential of such compounds in developing new materials with specific photophysical properties (Tzimopoulos et al., 2010).
Supramolecular Chemistry
The benzoic acid component of the compound may facilitate hydrogen bonding interactions, which are fundamental in supramolecular chemistry. Such interactions can lead to the formation of co-crystals or supramolecular complexes with unique properties. Research on hydrogen-bonded co-crystal structures, such as those formed with benzoic acid, demonstrates the importance of such interactions in designing new materials (Chesna et al., 2017).
properties
IUPAC Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBGSNVCDAMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237532 | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
CAS RN |
890842-28-1 | |
Record name | GSK-650394 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-650394 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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